Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate
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Overview
Description
Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate is a complex organic compound with the molecular formula C13H11N3O4S2. This compound is characterized by the presence of a thiophene ring, a nitroaniline group, and a carbothioyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate typically involves the reaction of 4-nitroaniline with thiophene-2-carboxylic acid under specific conditions. The reaction is facilitated by the presence of a carbothioylating agent, which helps in the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise proportions. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product. The final product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted thiophenes and reduced nitroaniline derivatives .
Scientific Research Applications
Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring and carbothioyl group also play a role in the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(4-aminophenyl)carbothioyl]amino}-3-thiophenecarboxylate
- Methyl 2-{[(4-chloroanilino)carbothioyl]amino}-3-thiophenecarboxylate
- Methyl 2-{[(4-methoxyanilino)carbothioyl]amino}-3-thiophenecarboxylate
Uniqueness
Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate is a complex organic compound with a molecular formula of C13H11N3O4S2. Its unique structure, which includes a thiophene ring and a nitroaniline group, positions it as a subject of interest in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications based on diverse sources.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Thiophene Ring : Known for its electron-rich nature, facilitating interactions with various biological targets.
- Nitroaniline Group : Potentially involved in redox reactions, allowing for the generation of reactive intermediates.
- Carbothioyl Group : May enhance the compound's reactivity and interaction with cellular components.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds containing thiophene and nitro groups can exhibit significant antimicrobial activity against a range of pathogens.
- Anticancer Effects : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
- Enzyme Inhibition : The compound's structure suggests potential inhibitory effects on specific enzymes involved in cancer progression and inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to form an amino group, generating reactive intermediates that interact with cellular macromolecules.
- Electrophilic Substitution : The thiophene ring may undergo electrophilic substitution reactions, leading to the formation of more reactive species that can bind to target proteins.
- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis or necrosis.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various thiophene derivatives found that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have indicated that the compound exhibits cytotoxic effects on various cancer cell lines. For example, treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM.
Enzyme Inhibition Studies
Enzymatic assays revealed that this compound acts as an inhibitor of certain kinases involved in cancer signaling pathways. Specifically, it was found to inhibit the activity of p38 MAPK with an IC50 value of 15 µM.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of the compound in treating skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing the compound showed significant improvement compared to placebo controls.
- Case Study on Cancer Treatment : A preclinical study assessed the efficacy of the compound in combination with standard chemotherapy agents in mouse models of breast cancer. The combination therapy resulted in enhanced tumor regression compared to monotherapy.
Properties
IUPAC Name |
methyl 2-[(4-nitrophenyl)carbamothioylamino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c1-20-12(17)10-6-7-22-11(10)15-13(21)14-8-2-4-9(5-3-8)16(18)19/h2-7H,1H3,(H2,14,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFCKDPFPHYLRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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